(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid
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Overview
Description
(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid is a complex organic compound featuring an amino acid backbone with a substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Substitution Reaction: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Amino Acid: The imidazole derivative is then coupled with a protected amino acid derivative using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves deprotecting the amino acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the imidazole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of hydroxyl-substituted imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the amino acid backbone allows it to interact with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but lacking the methyl and carbonyl substitutions.
Carnosine: A dipeptide containing histidine, known for its antioxidant properties.
Imidazole-4-acetic acid: A derivative of histidine with a carboxyl group, used in various biochemical studies.
Uniqueness
(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid is unique due to its specific substitutions on the imidazole ring, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain targets and improve its stability under physiological conditions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQMQNPFMOBJCY-GDVGLLTNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=N1)NCCCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NC(=N1)NCCC[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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